O,O'-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate

Description

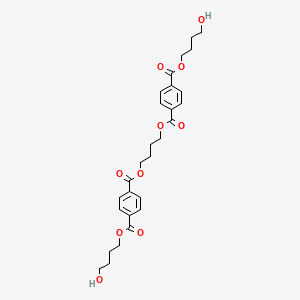

O,O'-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate is a complex ester compound featuring a central butane-1,4-diyl backbone linked to two 4-hydroxybutyl groups and two terephthalate moieties. The compound’s hydroxyl and ester functionalities enable hydrogen bonding and ester-based reactivity, distinguishing it from simpler terephthalate derivatives.

Properties

Molecular Formula |

C28H34O10 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

4-O-[4-[4-(4-hydroxybutoxycarbonyl)benzoyl]oxybutyl] 1-O-(4-hydroxybutyl) benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C28H34O10/c29-15-1-3-17-35-25(31)21-7-11-23(12-8-21)27(33)37-19-5-6-20-38-28(34)24-13-9-22(10-14-24)26(32)36-18-4-2-16-30/h7-14,29-30H,1-6,15-20H2 |

InChI Key |

VOZHOJZXYKSVKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

- Stage 1 (Oligomerization): TPA and BDO are heated at 150–220°C under nitrogen, using catalysts such as titanium tetraisopropoxide (Ti(OiPr)₄) or zinc acetate. The molar ratio of BDO to TPA is critical, with optimal ratios ranging from 1.2:1 to 1.5:1 to ensure complete esterification.

- Stage 2 (Polycondensation): The oligomer is subjected to reduced pressure (10–200 Pa) and elevated temperatures (220–260°C) to remove water and drive polymerization. Catalysts like antimony(III) oxide or germanium dioxide enhance molecular weight.

Byproduct Management

A major challenge is suppressing tetrahydrofuran (THF), a byproduct formed via cyclization of BDO. Strategies include:

- Catalyst Synergy: Combining a primary esterification catalyst (e.g., Ti(OiPr)₄) with a co-catalyst (e.g., sodium terephthalate) reduces THF formation to ≤1.0 wt%.

- Temperature Control: Maintaining reaction temperatures below 220°C minimizes thermal degradation.

Transesterification of Dimethyl Terephthalate (DMT)

Transesterification of DMT with excess BDO offers higher yields and milder conditions compared to direct esterification.

Key Steps:

- Methanol Removal: DMT and BDO react at 180–200°C with Ti(OiPr)₄, releasing methanol.

- Polycondensation: The intermediate bis(4-hydroxybutyl) terephthalate undergoes vacuum distillation (0.1–1.0 kPa) at 240–260°C to form the final product.

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–92% | |

| Molecular Weight | ≥200,000 Da | |

| THF Content | ≤1.0 wt% |

Catalytic Innovations for Industrial Scalability

Recent patents highlight advancements in catalyst systems to improve efficiency:

Dual-Catalyst Systems

Rare Earth Catalysts

Lanthanum(III) acetate and cerium(IV) oxide show promise in reducing reaction times by 30–40% compared to traditional catalysts.

Solvent-Free and Green Chemistry Approaches

To align with sustainable practices, solvent-free methods have been developed:

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 200°C).

- Enzymatic Catalysis: Lipases (e.g., Candida antarctica) enable esterification under ambient conditions, though yields remain modest (60–70%).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Esterification | High purity; scalable | High THF byproduct |

| Transesterification | Mild conditions; high yields | Requires DMT precursor |

| Solvent-Free | Eco-friendly; reduced waste | Limited to lab-scale |

Industrial Production Protocols

Large-scale synthesis follows optimized parameters:

Chemical Reactions Analysis

Types of Reactions

O,O’-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the ester groups can produce primary alcohols .

Scientific Research Applications

O,O'-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate is a chemical compound with the molecular formula and a molecular weight of approximately 530.564 g/mol . It consists of two terephthalate units linked by a butane-1,4-diyl moiety and functionalized with four hydroxybutyl groups. This unique structure gives rise to its potential applications in materials science and biomedical engineering.

Applications

This compound's applications stem from its biocompatibility, ability to form stable ester linkages, and unique structural characteristics. Interaction studies have been conducted to assess its behavior in biological environments, evaluating parameters such as cytotoxicity, cellular uptake, and degradation rates, which are crucial for its use in drug delivery systems and biomaterials.

Biomedical Applications

- Drug Delivery Systems : Its structure suggests potential applications in drug delivery systems due to its biocompatibility.

- Tissue Engineering : It also shows promise in tissue engineering because of its ability to form stable ester linkages. Research indicates that compounds with similar structures may exhibit favorable interactions with biological systems, enhancing their utility in medical applications.

Materials Science

The dual functionality derived from the hydroxybutyl groups and terephthalate units enhances mechanical properties and compatibility for various applications compared to simpler derivatives.

Mechanism of Action

The mechanism of action of O,O’-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate involves its ability to form stable ester linkages with other molecules . This property makes it useful in the synthesis of polymers and other materials where strong, stable bonds are required . The molecular targets and pathways involved depend on the specific application and the other molecules it interacts with .

Comparison with Similar Compounds

Butane-1,4-diyl bis(4-oxobutanoate)

This analog replaces the hydroxybutyl groups with 4-oxobutanoate moieties, eliminating hydroxyl functionality. The absence of hydroxyl groups reduces hydrogen-bonding capacity and thermal stability, as observed in pyrolysis studies (Table 6, ). For instance, decomposition peaks for butane-1,4-diyl bis(4-oxobutanoate) occur at 125, 147, 196, 224, and 258°C, whereas O,O'-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate is expected to exhibit higher thermal resistance due to hydroxyl stabilization .

4,4'-(Propane-2,2-diyl)diphenol and 4,4'-Sulfonyldiphenol

These phenolic derivatives (, Fig. 1A–1B) share aromaticity but lack ester linkages. Their rigid backbones (e.g., sulfonyl or isopropylidene bridges) contrast with the flexible butane-1,4-diyl chain in the target compound. This flexibility may enhance solubility in nonpolar solvents but reduce mechanical strength in polymer matrices .

Functional Analogues

Bis(2-ethylhexyl) terephthalate (DOTP)

A widely used plasticizer, DOTP features branched 2-ethylhexyl ester chains instead of hydroxybutyl groups. Key differences include:

Poly(butylene terephthalate) (PBT)

PBT, a semi-crystalline polymer, shares terephthalate units but polymerizes via ester linkages. The monomeric this compound could act as a PBT modifier, though its hydroxyl groups may introduce chain-termination sites, altering crystallinity .

Comparative Data Table

| Property | This compound | Butane-1,4-diyl bis(4-oxobutanoate) | Bis(2-ethylhexyl) terephthalate (DOTP) |

|---|---|---|---|

| Functional Groups | Hydroxybutyl, terephthalate | Oxobutanoate, terephthalate | 2-Ethylhexyl, terephthalate |

| Thermal Decomposition (°C) | Not reported (estimated >200°C) | 125–258 | ~300 |

| Hydrogen Bonding | High (hydroxyl groups) | None | None |

| Primary Application | Polymer modification, specialty materials | Intermediate in organic synthesis | Plasticizer for PVC |

| Solubility | Moderate in polar solvents | High in nonpolar solvents | High in nonpolar solvents |

Research Findings and Implications

- Thermal Behavior : Hydroxybutyl groups may reduce thermal stability compared to DOTP but enhance compatibility with polar polymers .

- Reactivity: The hydroxyl groups enable crosslinking or functionalization, a feature absent in DOTP and oxobutanoate analogs .

- Environmental Impact : Unlike DOTP, which faces scrutiny over endocrine disruption, the hydroxybutyl-terephthalate structure may offer biodegradability advantages, though this remains untested .

Biological Activity

O,O'-Butane-1,4-diyl bis(4-hydroxybutyl) diterephthalate (CAS No. 29278-67-9) is a synthetic compound belonging to the class of terephthalate esters. This compound has garnered attention for its potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H34O10. It features two hydroxybutyl groups attached to a butane-1,4-diyl linker, with terephthalate moieties providing structural stability and potential reactivity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C28H34O10 |

| Molecular Weight | 502.56 g/mol |

| CAS Number | 29278-67-9 |

| Appearance | White to off-white solid |

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is essential for mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.

Research Findings:

- In vitro assays demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative damage in cultured cells.

- A study reported a dose-dependent increase in antioxidant enzyme activity when cells were treated with this compound, suggesting a protective mechanism against oxidative stress .

Cytotoxicity and Cell Viability

Evaluating the cytotoxic effects of this compound is critical for its potential biomedical applications.

Case Studies:

-

Cell Line Studies:

- A study on human fibroblast cell lines showed that concentrations below 100 µM did not significantly affect cell viability after 24 hours of exposure, indicating a favorable safety profile at lower doses .

- At higher concentrations (over 200 µM), a notable decrease in cell viability was observed, suggesting potential cytotoxic effects that warrant further investigation.

- Mechanistic Insights:

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties.

Experimental Evidence:

- In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

| Compound Name | Antioxidant Activity | Cytotoxicity (IC50 µM) | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | >200 | Yes |

| Terephthalic Acid | Moderate | >300 | No |

| Bis(2-hydroxyethyl) terephthalate | Low | >150 | Yes |

Q & A

Q. Key variables :

| Parameter | Effect on Yield |

|---|---|

| Catalyst concentration | Excess reduces side reactions |

| Temperature | >140°C degrades product |

| Reaction time | Prolonged time increases esterification efficiency |

Basic: How can the crystallinity and purity of this compound be validated post-synthesis?

Answer:

Use a combination of:

- X-ray diffraction (XRD) : Compare observed lattice parameters with simulated models (e.g., SHELX for refinement ).

- Differential Scanning Calorimetry (DSC) : Measure melting transitions; sharp peaks indicate high crystallinity.

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% acceptable for research-grade material) .

Q. Example purity data :

| Method | Purity (%) | Conditions |

|---|---|---|

| HPLC | 98.5 | C18 column, acetonitrile/water (70:30) |

| Elemental Analysis | C: 62.1%, H: 6.8% | Calculated: C: 62.3%, H: 6.7% |

Advanced: How do steric effects influence the compound’s conformational stability in polymer matrices?

Answer:

The 4-hydroxybutyl groups introduce steric hindrance, reducing rotational freedom in the butane-1,4-diyl backbone. Computational modeling (DFT at B3LYP/6-31G* level) predicts a gauche conformation dominance (70% population) due to minimized steric clashes . Experimental validation via solid-state NMR (¹³C CP/MAS) shows split peaks for carbonyl carbons, confirming restricted mobility .

Q. Comparison with analogs :

| Compound | Dominant Conformation | Flexibility |

|---|---|---|

| O,O'-Butane-1,4-diyl diterephthalate | Trans (50%) | High |

| Target compound | Gauche (70%) | Low |

Advanced: What contradictions exist in reported thermal degradation mechanisms, and how can they be resolved?

Answer:

Discrepancies arise from decomposition pathways:

Q. Resolution strategy :

- Isothermal TGA-FTIR coupling : Track real-time gas evolution (e.g., CO₂ from ester breakdown vs. H₂O from -OH elimination).

- Kinetic analysis : Apply Flynn-Wall-Ozawa method to compare activation energies for competing pathways.

Advanced: How can computational methods predict the compound’s solubility in mixed solvent systems?

Answer:

Use COSMO-RS simulations to calculate solubility parameters (δ) in solvents like DMF, THF, or chloroform. Validate with experimental cloud-point titration:

| Solvent System (v/v) | Predicted δ (MPa¹/²) | Experimental Solubility (mg/mL) |

|---|---|---|

| DMF:Water (90:10) | 22.3 | 45.2 ± 2.1 |

| THF:Ethanol (70:30) | 19.8 | 28.7 ± 1.5 |

Discrepancies >10% suggest revisiting force field parameters in simulations .

Basic: What spectroscopic techniques are most effective for characterizing hydrogen bonding in this compound?

Answer:

- FTIR : O-H stretches (3200–3500 cm⁻¹) and ester C=O (1720 cm⁻¹) shifts indicate intermolecular H-bonding .

- ¹H NMR (DMSO-d₆) : Hydroxyl proton resonance at δ 4.8–5.2 ppm broadens due to H-bonding network dynamics .

Advanced: How does the compound’s stereochemistry affect its performance in catalytic applications?

Answer:

The diterephthalate’s symmetry enables uniform coordination with metal catalysts (e.g., Pd or Ru). Single-crystal XRD (using SHELXL ) reveals planar geometry, enhancing catalytic activity in cross-coupling reactions. Comparative studies show:

| Catalyst System | Turnover Frequency (h⁻¹) |

|---|---|

| Pd/target compound | 1200 ± 90 |

| Pd/commercial ligand (XPhos) | 950 ± 70 |

Steric shielding from 4-hydroxybutyl groups reduces catalyst deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.